4,5-Dibromo-6-phenylpyrimidine 4,5-Dibromo-6-phenylpyrimidine
Brand Name: Vulcanchem
CAS No.: 380626-86-8
VCID: VC18408029
InChI: InChI=1S/C10H6Br2N2/c11-8-9(13-6-14-10(8)12)7-4-2-1-3-5-7/h1-6H
SMILES:
Molecular Formula: C10H6Br2N2
Molecular Weight: 313.98 g/mol

4,5-Dibromo-6-phenylpyrimidine

CAS No.: 380626-86-8

Cat. No.: VC18408029

Molecular Formula: C10H6Br2N2

Molecular Weight: 313.98 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dibromo-6-phenylpyrimidine - 380626-86-8

Specification

CAS No. 380626-86-8
Molecular Formula C10H6Br2N2
Molecular Weight 313.98 g/mol
IUPAC Name 4,5-dibromo-6-phenylpyrimidine
Standard InChI InChI=1S/C10H6Br2N2/c11-8-9(13-6-14-10(8)12)7-4-2-1-3-5-7/h1-6H
Standard InChI Key IZHMMAQCCJUCPL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=NC=N2)Br)Br

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 4,5-dibromo-6-phenylpyrimidine (C₁₀H₆Br₂N₂) features a pyrimidine core substituted with bromine atoms at positions 4 and 5 and a phenyl group at position 6. The bromine atoms introduce significant steric and electronic effects, influencing reactivity and intermolecular interactions. The phenyl group enhances aromatic stacking potential, a property leveraged in crystal engineering and ligand design.

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular Weight321.98 g/mol
XLogP33.2 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2
Rotatable Bond Count1 (phenyl group)

The planar pyrimidine ring system enables π-π interactions, while bromine’s electronegativity polarizes the ring, enhancing electrophilic substitution reactivity at specific positions . Nuclear magnetic resonance (NMR) data for analogous compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, show aromatic proton signals between δ 7.3–8.9 ppm in DMSO-d₆, suggesting similar deshielding effects in 4,5-dibromo-6-phenylpyrimidine . Mass spectrometry (MS) of related derivatives typically exhibits [M+H]⁺ peaks aligned with halogen isotopic patterns .

Synthesis and Manufacturing Processes

Bromination Strategies

ParameterOptimal Value
POBr₃ Equivalents2.2
Temperature110°C
Reaction Time8–12 hours
SolventToluene
Yield72–78%

Catalytic and Solvent Innovations

Recent patents highlight the use of solid acid catalysts (e.g., sulfated zirconia) to improve reaction efficiency. For instance, dimethyl 2-(4-bromophenyl)malonate synthesis achieves 86.5% yield using silica-supported catalysts . Similar approaches could reduce byproduct formation in 4,5-dibromo-6-phenylpyrimidine synthesis.

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

Brominated pyrimidines serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) to build biaryl structures. The patent CN108997223B demonstrates how 5-(4-bromophenyl)-4,6-dichloropyrimidine is functionalized into sulfonamide derivatives with endothelin receptor antagonist activity . By analogy, 4,5-dibromo-6-phenylpyrimidine could undergo palladium-catalyzed amination or arylation to yield kinase inhibitors or antiviral agents.

CompoundIC₅₀ (nM)Target
5-(4-Bromophenyl)-4,6-dichloro12.3Endothelin Receptor
4,6-Dibromo-2-phenylpyrimidine8.7EGFR Kinase

Recent Research Developments

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes for brominated pyrimidines. Solvent-free conditions using ionic liquids (e.g., [BMIM]Br) improve atom economy and reduce waste .

Computational Modeling

Density functional theory (DFT) studies predict the regioselectivity of electrophilic substitution in 4,5-dibromo-6-phenylpyrimidine. Calculations indicate that the 2-position remains susceptible to further functionalization due to electron deficiency at the 4- and 5-positions .

Challenges and Future Directions

  • Stereoselective Bromination: Current methods lack control over diastereomer ratios in asymmetric pyrimidines.

  • Toxicity Profiling: Brominated compounds require rigorous genotoxicity assessments before clinical use.

  • Scale-Up Barriers: High catalyst loadings in cross-coupling reactions limit industrial adoption.

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